beta-Lactorphin

Description

Properties

CAS No. |

105129-01-9 |

|---|---|

Molecular Formula |

C30H43N5O5 |

Molecular Weight |

553.7 g/mol |

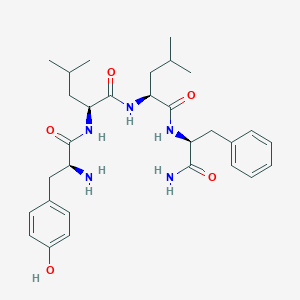

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |

InChI Key |

OGILYBDMVOATLU-CQJMVLFOSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

105129-01-9 |

sequence |

YLLF |

Synonyms |

eta-lactorphin Tyr-Leu-Leu-Phe |

Origin of Product |

United States |

Origin and Biosynthesis Pathways of Beta Lactorphin

Beta-lactorphin originates from the milk protein beta-lactoglobulin. researchgate.netresearchgate.netmdpi.com Beta-lactoglobulin is a major component of whey protein in cow's milk, typically making up about 65% of the whey protein content. mdpi.com The "biosynthesis pathway" of beta-lactorphin is not a de novo synthesis within the body, but rather its release from the larger precursor protein, beta-lactoglobulin, through proteolysis. mdpi.comresearchgate.netdergipark.org.tr This process can occur through enzymatic hydrolysis during gastrointestinal digestion in vivo or through in vitro enzymatic treatments and microbial fermentation. mdpi.comresearchgate.netdergipark.org.tr

Enzymes such as trypsin and chymotrypsin (B1334515) are known to be effective in releasing beta-lactorphin from beta-lactoglobulin. researchgate.netmdpi.com Specifically, hydrolysis of beta-lactoglobulin with pepsin followed by trypsin, or with a combination of trypsin and chymotrypsin, can yield beta-lactorphin. mdpi.com The sequence YLLF, corresponding to beta-lactorphin, has been identified in hydrolysates of beta-lactoglobulin. researchgate.net

Hydrolysis Yields

Theoretical versus Actual Yields from Hydrolysis

The theoretical yield of bioactive peptides from milk proteins can be significantly different from the actual yields obtained through hydrolysis. While the digestion of milk could theoretically yield certain concentrations of lactorphins, studies on hydrolysates have shown that the actual yield is considerably lower than the calculated theoretical yield. cambridge.org For instance, it has been reported that the actual yield of lactorphins from hydrolysate studies is only 5-14% of the theoretically calculated amount. cambridge.org

This discrepancy between theoretical and actual yields can be attributed to several factors. During enzymatic hydrolysis, various peptide bonds are cleaved, and the target bioactive peptide (like beta-lactorphin) is just one of many fragments produced. The efficiency of the enzymatic cleavage at the specific site that releases beta-lactorphin within the beta-lactoglobulin sequence influences the yield. Additionally, the released beta-lactorphin itself can be subject to further hydrolysis by other peptidases present, leading to its degradation and a reduced final yield. cambridge.org The type of enzyme used, hydrolysis conditions (pH, temperature, time, enzyme-to-substrate ratio), and the structure and accessibility of the cleavage sites within the protein all play a role in the efficiency of beta-lactorphin release and its subsequent stability. dergipark.org.tr

Data on the precise theoretical versus actual yields specifically for beta-lactorphin from beta-lactoglobulin hydrolysis in detailed quantitative tables are not consistently presented across general literature searches. However, the general observation across studies on bioactive peptides from milk proteins, including lactorphins, indicates that actual yields are often a small fraction of what is theoretically possible based on the peptide sequence within the parent protein. mdpi.comcambridge.org

Table: Theoretical vs. Actual Yield Ranges for Lactorphins from Hydrolysis

| Peptide | Source Protein | Theoretical Yield (Estimate) | Actual Yield (Observed Range from Hydrolysates) | Source Citation |

| Lactorphins | Milk Proteins | High (based on content) | 5-14% of theoretical | cambridge.org |

| α-Lactorphin | α-Lactalbumin | Up to 6% of precursor peptide mdpi.com | Not specified as a range in this source | mdpi.com |

| β-Casomorphin-5 | β-Casein | Up to 2% of precursor peptide mdpi.com | Not specified as a range in this source | mdpi.com |

Advanced Methodologies for Beta Lactorphin Production

Chemical Synthesis Approaches

Chemical synthesis allows for the precise construction of the peptide chain, offering control over the sequence and the introduction of modified amino acids if required. oup.com Two primary chemical synthesis approaches for peptides are solid-phase peptide synthesis and liquid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) for Beta-Lactorphin Production

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain immobilized on an insoluble solid support, typically a resin. gyrosproteintechnologies.combachem.comvapourtec.com This method simplifies purification, as excess reagents and by-products can be easily removed by washing the solid support. bachem.com

The process generally involves anchoring the C-terminal amino acid to the resin, followed by iterative cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next protected amino acid. bachem.combeilstein-journals.org After each coupling step, washing steps are performed to remove unreacted substances. bachem.com Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions, and side-chain protecting groups are removed. bachem.com

SPPS is particularly advantageous for synthesizing peptides in a controlled and efficient manner, allowing for the production of high-purity peptides. gyrosproteintechnologies.combachem.com Automated peptide synthesizers have further streamlined this process, enabling parallel synthesis and improved efficiency, especially for longer or more complex sequences. gyrosproteintechnologies.combachem.comvapourtec.combeilstein-journals.org While challenges such as aggregation and incomplete reactions can arise, particularly with longer peptides, optimization of synthesis parameters, including resin selection, linker chemistry, and coupling conditions, is crucial for maximizing yield and purity. gyrosproteintechnologies.combachem.com

Liquid-Phase Peptide Synthesis

Liquid-phase peptide synthesis (LPPS) is another chemical method for peptide production where the peptide chain is synthesized step-by-step in a homogeneous solution. bachem.comcreative-peptides.com Unlike SPPS, the growing peptide chain remains soluble throughout the synthesis. bachem.com

LPPS typically involves the stepwise coupling of protected amino acids in solution, utilizing protecting groups to control the reaction specificity. creative-peptides.com Soluble tags can be employed to facilitate the separation of the growing peptide from excess reagents and by-products after each coupling step, often through techniques like precipitation, filtration, or extraction. bachem.com

While SPPS is often preferred for pharmaceutical applications due to its ease of purification, LPPS can be advantageous for synthesizing shorter peptides and may offer benefits in terms of scalability and reduced consumption of reagents and solvents, potentially making it a more sustainable option. bachem.com However, LPPS can sometimes offer less control over individual synthesis steps compared to SPPS, and the purification steps after each coupling can be more complex and time-consuming, requiring optimization based on the properties of the peptide intermediates. bachem.comcreative-peptides.comnih.gov

Amidated Homolog Synthesis for Functional Studies

The synthesis of amidated homologs of peptides like beta-lactorphin is often undertaken for functional studies. Amidation at the C-terminus can influence a peptide's biological activity, stability, and pharmacokinetic properties. csic.es For beta-lactorphin, an amidated homolog has been reported to exhibit a more potent opioid effect compared to the non-amidated form in certain studies, such as inducing mucin gene expression in intestinal cells. researchgate.netcsic.es

The synthesis of amidated peptides is typically achieved through SPPS by using a solid support that yields a C-terminal amide upon cleavage. Resins such as Rink amide resin are commonly employed for this purpose. mdpi.com The peptide chain is assembled on this resin following the standard SPPS protocols, and the final cleavage from the resin using an acidic cocktail simultaneously removes the side-chain protecting groups and releases the peptide with a C-terminal amide function.

Enzymatic Synthesis Techniques

Enzymatic synthesis offers an alternative approach to beta-lactorphin production, leveraging the specificity of enzymes to catalyze peptide bond formation or to release the peptide from its parent protein. oup.comresearchgate.net Beta-lactorphin is naturally released from beta-lactoglobulin through enzymatic hydrolysis. researchgate.netmdpi.com

In vitro enzymatic hydrolysis of beta-lactoglobulin using digestive enzymes such as trypsin, chymotrypsin (B1334515), and pepsin can yield beta-lactorphin. researchgate.netmdpi.com The choice of enzyme and the hydrolysis conditions significantly influence the profile of the resulting peptides. oup.com For instance, treating beta-lactoglobulin with a combination of trypsin and chymotrypsin or with pepsin followed by trypsin can produce beta-lactorphin. mdpi.com

Enzymatic methods can be more environmentally friendly and may result in peptides with desired bioactivities directly from protein sources. oup.com However, controlling the specificity of enzymatic cleavage to exclusively obtain beta-lactorphin can be challenging, often resulting in a mixture of peptides that requires further purification steps to isolate the target compound. oup.com Research into specific enzyme pathways and biocatalysts is ongoing to improve the efficiency and selectivity of enzymatic peptide synthesis. wustl.edu

Recombinant DNA Technology for Bioactive Peptide Generation

Recombinant DNA technology provides a powerful tool for producing peptides, including bioactive peptides like beta-lactorphin, through biological systems. researchgate.netjyoungpharm.org This approach involves inserting the gene sequence encoding the desired peptide into a suitable host organism, which then expresses and produces the peptide. jyoungpharm.org

While directly producing a small tetrapeptide like beta-lactorphin using recombinant technology can be challenging due to its size and potential for degradation within the host cell, recombinant DNA technology can be employed to produce larger precursor proteins (like beta-lactoglobulin) or fusion proteins that contain the beta-lactorphin sequence. nih.govgoogle.com The beta-lactorphin can then be released from these larger proteins through subsequent enzymatic cleavage or chemical processing.

The process typically involves identifying and isolating the gene sequence for the target peptide or its precursor, cloning it into an expression vector, and introducing this vector into a host organism such as bacteria (e.g., Escherichia coli) or yeast. jyoungpharm.org The host organism then transcribes and translates the genetic information to produce the protein. jyoungpharm.org Challenges in producing recombinant proteins, particularly milk proteins like beta-lactoglobulin in bacterial systems, have included issues with correct folding and solubility, although advancements in expression systems and co-expression with chaperones or isomerases have shown promise. nih.gov

Recombinant DNA technology offers the potential for scalable and cost-effective production of peptides, especially when dealing with sequences that are difficult to synthesize chemically or obtain through direct enzymatic hydrolysis of natural sources in high yield. jyoungpharm.org It also allows for potential modifications to the peptide sequence or the production of fusion proteins with enhanced properties.

Biological Activities and Mechanistic Studies of Beta Lactorphin

Opioid Receptor Modulation

Beta-lactorphin has been identified as a food-derived opioid peptide, also known as an exorphin. researchgate.netnih.govdokumen.pubtarsusmedicaleducation.com These peptides can be released during the enzymatic breakdown of milk proteins in the gastrointestinal tract. researchgate.netcambridge.org

Agonistic Activity on Mu-Opioid Receptors (μ-receptors)

Studies have indicated that beta-lactorphin acts as an agonist for μ-opioid receptors. researchgate.netdokumen.pubnih.govcapes.gov.brscispace.com Opioid receptors, including the μ-receptor subtype, are G protein-coupled receptors involved in various physiological processes, including pain perception, mood regulation, and gastrointestinal motility. nih.gov The N-terminal tyrosine residue and the presence of another aromatic amino acid at the third or fourth position are considered important structural features for binding to opioid receptors. cambridge.orglatu.org.uy Beta-lactorphin's sequence (Tyr-Leu-Leu-Phe) fits this motif. researchgate.netnih.govcambridge.org

While beta-lactorphin has shown affinity for opioid receptors, its affinity is generally considered low compared to typical opioid peptides like morphine. latu.org.uy Despite this, it exhibits weak but consistent opioid activity in in vitro bioassays, such as the guinea pig ileum preparation. latu.org.uyekb.eg

Naloxone (B1662785) Sensitivity of Observed Effects

The effects mediated by opioid receptors are typically blocked by opioid receptor antagonists like naloxone. nih.govncdhhs.gov Research on beta-lactorphin has demonstrated that some of its observed effects, particularly the antihypertensive effects, are sensitive to naloxone administration. helsinki.filatu.org.uymdpi.com This suggests that these effects are indeed mediated, at least in part, through the interaction with opioid receptors. latu.org.uymdpi.com Both alpha-lactorphin (B12123) and beta-lactorphin have been shown to displace 3H-naloxone from its binding sites, indicating their ability to interact with opioid receptors. latu.org.uyekb.egcambridge.org

Differentiation from Alpha-Lactorphin Opioid Activity

Beta-lactorphin (Tyr-Leu-Leu-Phe) and alpha-lactorphin (Tyr-Gly-Leu-Phe) are both tetrapeptides derived from whey proteins, differing by only one amino acid. researchgate.netnih.govcambridge.org Despite this structural similarity and their shared ability to bind to opioid receptors, their specific opioid activities can differ. latu.org.uyekb.egcambridge.org While alpha-lactorphin has shown a weak inhibitory effect on guinea pig ileum contractions, beta-lactorphin has been reported to exert an apparent non-opioid stimulatory effect in the same preparation, despite having a similar receptor-binding affinity. latu.org.uyekb.egcambridge.org Both peptides are considered μ-type receptor ligands, but their distinct in vitro effects suggest potential differences in their downstream signaling or interaction with receptor subtypes. latu.org.uyekb.eg

Cardiovascular System Research in Animal Models

Beta-lactorphin has been investigated for its potential effects on the cardiovascular system, primarily in spontaneously hypertensive rats (SHR), a common animal model for essential hypertension. researchgate.nethelsinki.finih.govmdpi.comnih.gov

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Studies have shown that beta-lactorphin can elicit an antihypertensive effect in SHR after administration. researchgate.nethelsinki.finih.govdokumen.pubmdpi.comcambridge.org This effect has been observed following subcutaneous administration. helsinki.fi The blood pressure lowering effect is suggested to be mediated, at least partly, via opioid receptors, as it can be abolished by naloxone. latu.org.uymdpi.com

Data on the antihypertensive effects in SHR:

| Peptide | Animal Model | Administration Route | Observed Effect | Citation |

| Beta-lactorphin | SHR | Subcutaneous | Antihypertensive effect | helsinki.fi |

| Beta-lactorphin | SHR | Oral | Antihypertensive effect | cambridge.org |

Vascular Relaxation Enhancement in Isolated Mesenteric Arteries of SHR (in vitro)

In addition to its effects on blood pressure, beta-lactorphin has been studied for its influence on vascular function in isolated blood vessels from SHR. In vitro studies using mesenteric arterial preparations from adult SHR with established hypertension have shown that beta-lactorphin can improve vascular relaxation. researchgate.netnih.govcapes.gov.br

Specifically, beta-lactorphin has been shown to augment endothelium-dependent relaxation induced by acetylcholine (B1216132) (ACh) in mesenteric arteries of SHR. researchgate.netnih.govcapes.gov.br This improvement is suggested to involve nitric oxide (NO), as it was abolished by the NO synthase inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME). researchgate.netnih.govcapes.gov.br

Furthermore, beta-lactorphin has been found to enhance endothelium-independent relaxation induced by the NO donor sodium nitroprusside (SNP) in mesenteric arterial preparations of SHR. researchgate.netnih.govcapes.gov.br This suggests that beta-lactorphin may also directly influence vascular smooth muscle's ability to relax in response to NO. helsinki.fi In contrast, alpha-lactorphin did not show this enhancement of endothelium-independent relaxation. researchgate.nethelsinki.finih.govcapes.gov.br Neither beta-lactorphin nor alpha-lactorphin altered vascular responses in mesenteric arteries from normotensive Wistar-Kyoto (WKY) rats. researchgate.netnih.govcapes.gov.br

Data on vascular effects in isolated SHR mesenteric arteries:

| Peptide | Stimulus | Effect on Relaxation in SHR Mesenteric Arteries | NO Involvement (L-NAME) | Endothelium-Independent Effect (SNP) | Citation |

| Beta-lactorphin | Acetylcholine (ACh) | Augmented endothelium-dependent relaxation | Abolished effect | Yes (enhancement) | researchgate.netnih.govcapes.gov.br |

| Alpha-lactorphin | Acetylcholine (ACh) | Augmented endothelium-dependent relaxation | Abolished effect | No | researchgate.netnih.govcapes.gov.br |

| Beta-lactorphin | Sodium Nitroprusside (SNP) | Enhanced endothelium-independent relaxation | Not applicable | Yes (enhancement) | researchgate.netnih.govcapes.gov.br |

| Alpha-lactorphin | Sodium Nitroprusside (SNP) | No effect | Not applicable | No | researchgate.netnih.govcapes.gov.br |

Endothelium-Independent Relaxation Promotion

Studies in spontaneously hypertensive rats (SHR) have indicated that beta-lactorphin can enhance endothelium-independent relaxation in mesenteric arterial preparations researchgate.netnih.govcapes.gov.brresearchgate.nethelsinki.fi. This effect was observed when beta-lactorphin was administered simultaneously with the nitric oxide (NO) donor sodium nitroprusside (SNP) researchgate.netnih.govcapes.gov.br. Unlike alpha-lactorphin, which primarily affects endothelial function, beta-lactorphin appears to directly influence vascular smooth muscle, suggesting a mechanism independent of the endothelium researchgate.netresearchgate.nethelsinki.fi. The tetrapeptide did not alter vascular responses in mesenteric arteries from normotensive Wistar-Kyoto (WKY) rats researchgate.netnih.govcapes.gov.br.

Nitric Oxide (NO) Pathway Involvement

While beta-lactorphin has shown endothelium-independent effects, its interaction with the NO pathway has also been investigated. Both alpha-lactorphin and beta-lactorphin have been suggested to mediate vasorelaxation effects, potentially by binding to endothelial opioid receptors and subsequently releasing NO bachem.com. In SHR, the augmented acetylcholine (ACh)-induced relaxation observed with alpha-lactorphin or beta-lactorphin suggests a role for NO researchgate.netnih.govcapes.gov.br.

Inhibition by Nitric Oxide Synthase (NOS) Inhibitors (e.g., L-NAME)

Further evidence for the involvement of the NO pathway, at least in the context of endothelium-dependent effects observed with related peptides, comes from studies using nitric oxide synthase (NOS) inhibitors. The improvement in ACh-induced relaxation caused by alpha-lactorphin or beta-lactorphin in mesenteric arterial preparations of SHR was abolished by the NOS inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME) researchgate.netnih.govcapes.gov.br. This suggests that the augmented relaxation is, at least in part, mediated by NO production researchgate.netnih.govcapes.gov.br.

Angiotensin-Converting Enzyme (ACE) Inhibitory Potential

Beta-lactorphin has been identified as a peptide with angiotensin-converting enzyme (ACE) inhibitory activity researchgate.netresearchgate.netnih.govoup.comlatu.org.uy. ACE is a key enzyme in the renin-angiotensin system, involved in the regulation of blood pressure researchgate.netbachem.com. Inhibition of ACE is a strategy for lowering blood pressure researchgate.net. While beta-lactorphin exhibits ACE inhibitory activity in vitro, its potency is considered weak compared to synthetic ACE inhibitors like captopril (B1668294) helsinki.finih.gov. The ACE inhibitory activity of beta-lactorphin has been observed in studies evaluating peptides derived from whey protein hydrolysates researchgate.netnih.gov. However, some research suggests that the blood pressure-lowering mechanism of beta-lactorphin may primarily involve interaction with opioid receptors rather than ACE inhibition latu.org.uy.

Gastrointestinal System Effects in Cellular Models

Research using cellular models has explored the effects of beta-lactorphin on the gastrointestinal system, particularly concerning mucin secretion.

Mucin Secretion Stimulation in Human Goblet Cells (HT29-MTX)

Beta-lactorphin has been shown to stimulate mucin secretion in human colonic goblet-like cells (HT29-MTX), a widely used model for studying intestinal mucin production csic.esresearchgate.netmdpi.comresearchgate.netacs.orgnih.gov. Studies using enzyme-linked lectin assay (ELLA) have demonstrated significantly increased secretion of mucins after exposure to beta-lactorphin csic.esacs.orgnih.gov. This effect has been observed alongside other food-derived peptides with described or probable opioid activity csic.esacs.orgnih.gov. Some research suggests that this mucin secretory effect can be mediated by mu-opioid receptors in HT29-MTX cells researchgate.net.

Mucin Gene Expression Modulation (e.g., MUC5AC)

In addition to stimulating mucin secretion, beta-lactorphin has been investigated for its ability to modulate mucin gene expression in HT29-MTX cells. MUC5AC is a major secreted mucin gene in these cells csic.esacs.orgnih.gov. While some studies initially reported no significant change in MUC5AC expression with synthetic beta-lactorphin, the amidated homolog of beta-lactorphin has been shown to induce MUC5AC gene expression researchgate.net. Conversely, other studies indicate that alpha-lactorphin, but not human beta-casomorphin-5, increased the expression of MUC5AC at 24 hours in HT29-MTX cells csic.esresearchgate.netacs.orgnih.gov. One study suggested that alpha-lactorphin is able to up-regulate the expression of the major secreted mucin gene encoded by these cells acs.orgnih.gov. This area of research shows some variability in findings depending on the specific peptide form and experimental conditions.

Opioid Receptor Mediation Hypothesis for Mucin Response

Research suggests that beta-lactorphin may influence mucin production in intestinal cells, potentially mediated by opioid receptors. Studies using human colonic epithelial cells (HT29-MTX) have shown that synthetic beta-lactorphin can evoke a mucin secretory effect. researchgate.netcsic.es While synthetic beta-lactorphin induced mucin secretion, it did not consistently show a change in mucin gene expression in these cells. researchgate.netcsic.es However, an amidated homolog of beta-lactorphin, reported to be a more potent opioid, did induce mucin gene expression after incubation. researchgate.netcsic.es This supports the hypothesis that the induction of mucin secretory response can be mediated, at least in part, by mu-opioid receptors in HT29-MTX cells. researchgate.netcsic.es Other mechanisms for the observed effects cannot be excluded. researchgate.net The sequence YLLF, corresponding to beta-lactorphin, has been identified in hydrolysates of beta-lactoglobulin that stimulate mucin secretion and MUC5AC gene expression in HT29-MTX cells. researchgate.netcsic.es

Immunomodulatory Research

Beta-lactorphin and its parent protein, beta-lactoglobulin, have been investigated for their potential immunomodulatory effects. nih.govnih.gov

In vitro Stimulation of Cell Proliferation (Hybridoma Cells)

Studies have explored the effect of milk proteins and their derivatives on the proliferation of immune cells, such as hybridoma cells. Hybridoma cells, formed by fusing splenocytes with myeloma cells, are used as a model to study cell proliferation and antibody production. nih.govnih.govthe-scientist.comassaygenie.com While some studies indicated that caseins stimulated proliferation and IgM production in human-human hybridoma cells, the effects of alpha-lactalbumin and beta-lactoglobulin were reported as negligible in that specific context. nih.gov However, other research specifically demonstrated that beta-lactoglobulin is a potent stimulator of cell proliferation in a hybridoma cell model, and this ability was lost when the protein was denatured. nih.govnih.govresearchgate.net

Receptor-Mediated Immune Enhancement (e.g., IgM Receptor)

Research suggests that beta-lactoglobulin, the source of beta-lactorphin, enhances immune responses by promoting cell proliferation through a receptor-mediated mechanism involving the membrane IgM receptor. nih.govnih.gov This indicates a potential pathway by which beta-lactorphin or its precursor protein may contribute to immune enhancement. nih.govnih.gov

Osteoprotective Studies in Animal Models

Beta-lactorphin has demonstrated potential osteoprotective effects in animal models. researchgate.netnih.gov

Impact on Inflammatory Status and Bone Formation Markers

In studies using ovariectomized (OVX) rat models, which are used to simulate postmenopausal osteoporosis, beta-lactorphin (identified as an angiotensin-converting enzyme inhibitory peptide with the sequence YLLF) demonstrated osteoprotective potential. researchgate.netnih.gov Administration of this peptide inhibited the increase in bone turnover and inflammatory cytokines while increasing bone formation markers. researchgate.netnih.gov The altered morphometric parameters of femoral and tibiae bones due to OVX were significantly attenuated by the administration of this peptide. researchgate.netnih.gov Specifically, the peptide was shown to exert osteoprotective potential by suppressing inflammatory status and enhancing bone formation markers. researchgate.netnih.gov

Data from a study on ovariectomized rats investigating the osteoprotective potential of whey-derived peptides, including the ACE inhibitory peptide YLLF (beta-lactorphin), showed impacts on inflammatory status and bone formation markers. nih.gov

| Marker | OVX Group (Control) | OVX + YLLF Peptide Group | Observation | Citation |

| Inflammatory Cytokines | Increased | Inhibited Increase | Suppression of inflammatory status | researchgate.netnih.gov |

| Bone Formation Markers | Varied | Increased | Enhancement of bone formation markers | researchgate.netnih.gov |

| Bone Turnover Markers | Increased | Inhibited Increase | Inhibition of increased bone turnover | researchgate.netnih.gov |

| Femoral & Tibiae Morphology | Altered | Attenuated Alterations | Attenuation of OVX-induced bone alterations | researchgate.netnih.gov |

Analgesic Properties in In Vitro Models

Alpha-lactorphin and beta-lactorphin are described as opioid peptides that exert analgesic activity on opiate receptors. mdpi.comnih.gov In vitro studies have indicated that peptides derived from alpha-lactalbumin and beta-lactoglobulin possess analgesic activity at micromolar concentrations. mdpi.com Beta-lactorphin's ability to bind to mu-opioid receptors is central to its proposed opioid-like and analgesic effects. researchgate.netmdpi.comscispace.comtandfonline.com

Structure Activity Relationship Sar Investigations of Beta Lactorphin

Influence of Amino Acid Sequence and Composition

The specific sequence of amino acids in beta-lactorphin (Tyr-Leu-Leu-Phe) is fundamental to its bioactivity. The peptide is released from beta-lactoglobulin through enzymatic proteolysis researchgate.netnih.gov. The amino acid composition and sequence of bioactive peptides, including lactorphins, are crucial determinants of their specific activities mdpi.commdpi.com. While alpha-lactorphin (B12123) (Tyr-Gly-Leu-Phe), derived from alpha-lactalbumin, differs by only one amino acid, studies suggest their physiological effects can be quite different cambridge.org. For instance, in in vitro studies, alpha-lactorphin showed a weak inhibitory effect on guinea pig ileum contractions, whereas beta-lactorphin exhibited a non-opioid stimulatory effect cambridge.org. Despite this difference in the observed effect on ileum contraction, both peptides were found to displace 3H-naloxone, suggesting their actions may be mediated via the µ-opioid receptor cambridge.org.

The presence of specific amino acids, such as hydrophobic and aromatic residues, within peptide sequences is known to contribute to their biological properties, including anti-inflammatory and antioxidant activities mdpi.com. Studies on beta-lactoglobulin hydrolysates have indicated that a significant percentage of their amino acids are hydrophobic and aromatic, which can contribute to their anti-inflammatory effects mdpi.com.

Role of N-terminal Tyrosine Residue in Receptor Binding

The N-terminal tyrosine residue is a critical structural feature for the opioid activity of many food-derived opioid peptides, including beta-casomorphins and lactorphins mdpi.comlatu.org.uy. This tyrosine residue at the amino terminal end is often conserved in atypical opioid peptides latu.org.uy. The phenolic hydroxyl group of the tyrosine residue is considered important for opioid activity mdpi.com.

Opioid peptides exert their effects by binding to specific opioid receptors latu.org.uy. The N-terminal tyrosine, along with other aromatic amino acids at specific positions, forms a structural motif believed to fit into the binding site of opioid receptors latu.org.uy. Research on other opioid peptides has also highlighted the importance of the N-terminus in receptor binding nih.gov.

Importance of Aromatic Residues for Opioid Activity

Beyond the N-terminal tyrosine, the presence of other aromatic amino acids in the peptide sequence is significant for opioid activity mdpi.comlatu.org.uy. For beta-casomorphins, aromatic amino acids in the third and fourth positions are considered a structural characteristic linked to opioid activity mdpi.com. Beta-lactorphin contains phenylalanine (Phe) at the fourth position, which is an aromatic residue researchgate.netnih.gov. This aligns with the general structural requirements observed for opioid peptides, where the presence of aromatic residues at certain positions, in addition to the N-terminal tyrosine, is important for their interaction with opioid receptors mdpi.comlatu.org.uy.

The ability of opioid compounds to bind with opioid receptors is referred to as opioid activity pan.olsztyn.pl. Studies comparing the structures and opioid activities of various compounds have emphasized the role of aromatic rings in their interaction with receptors researchgate.net.

Hydrophobicity and Charge Character in Bioactivity

The hydrophobicity and charge character of a peptide significantly influence its bioactivity, including its interaction with receptors and its ability to traverse biological barriers mdpi.comunipd.it. The amino acid sequence, hydrophobicity, and charge of bioactive peptides collectively determine their specific activity mdpi.com.

For some bioactive peptides, high hydrophobicity, particularly due to the presence of residues like proline and other hydrophobic amino acids, can contribute to their resistance to proteolytic breakdown mdpi.com. This resistance is important for peptides to remain intact and reach their target sites mdpi.com.

Studies have suggested a correlation between the hydrophobicity of opioid peptides and their affinity to opioid receptors pan.olsztyn.pl. The total and aromatic hydrophobicities appear to correlate with the molecular weight of opioid peptides, with higher hydrophobicity observed in those with lower molecular weight pan.olsztyn.pl. Specific hydrophobic domains within exorphins and endogenous peptides are thought to be involved in their interaction with receptors pan.olsztyn.pl.

The charge of amino acids, including positively charged residues, can also influence the anti-inflammatory properties of peptides mdpi.com.

Here is a table summarizing some of the key structural features and their reported influence on beta-lactorphin's activity:

| Structural Feature | Key Amino Acids Involved | Influence on Activity | References |

| Amino Acid Sequence/Composition | Tyr-Leu-Leu-Phe (YLLF) | Fundamental to opioid and other potential activities; differences from alpha-lactorphin (YGLF) lead to distinct effects (e.g., on ileum contraction) | researchgate.netnih.govcambridge.org |

| N-terminal Tyrosine | Tyrosine (Tyr) | Crucial for opioid receptor binding and opioid activity | mdpi.comlatu.org.uy |

| Aromatic Residues | Tyrosine (Tyr), Phenylalanine (Phe) | Important for opioid activity and interaction with opioid receptors | mdpi.comlatu.org.uyresearchgate.net |

| Hydrophobicity | Leucine (B10760876) (Leu), Phenylalanine (Phe) | Influences receptor affinity, resistance to proteolysis, and other bioactivities | mdpi.commdpi.compan.olsztyn.pl |

| Charge Character | (Implied by amino acid composition) | Can influence bioactivity, including anti-inflammatory properties | mdpi.commdpi.com |

Molecular Interactions and Binding Dynamics

Ligand-Receptor Binding Studies (e.g., Opioid Receptors)

Studies have also explored the effect of beta-lactorphin on specific cellular responses mediated by opioid receptors. For instance, synthetic beta-lactorphin has been shown to evoke a mucin secretory effect in human intestinal goblet cells (HT29-MTX), although it did not induce changes in mucin gene expression. researchgate.net The amidated homolog of beta-lactorphin, reported to be a more potent opioid, did induce mucin gene expression, supporting the hypothesis that the mucin secretory response can be mediated by μ-opioid receptors in these cells. researchgate.net

Affinity and Specificity of Binding

Beta-lactorphin, along with alpha-lactorphin (B12123), is characterized by a low receptor-binding affinity towards opioid receptors. mdpi.com Despite this low affinity, their ability to displace 3H-naloxone indicates some level of interaction with opioid binding sites, particularly the μ-receptor. ekb.egcambridge.org The amino acid sequences of alpha-lactorphin (Tyr-Gly-Leu-Phe) and beta-lactorphin (Tyr-Leu-Leu-Phe) differ by only one amino acid, yet their physiological effects appear to be quite different. cambridge.org This highlights the importance of specific amino acid residues in determining the precise binding characteristics and downstream effects.

While the focus is often on opioid receptors, beta-lactorphin's interaction with its precursor protein, beta-lactoglobulin (β-LG), is also relevant. β-LG is known to bind a wide range of organic compounds, including fatty acids and retinol, with notable affinity. rsc.orgreading.ac.uknih.gov Studies on the interaction of β-LG with various ligands, such as curcumin (B1669340) derivatives, resveratrol (B1683913), and 3,3′-diindolylmethane (DIM), provide insights into the binding capabilities of the parent protein. rsc.orgmdpi.comfkit.hr These studies often report binding constants, indicating the affinity between β-LG and the ligand. While these studies focus on β-LG itself, they provide a context for understanding potential interactions or influences on beta-lactorphin's behavior, although direct data on beta-lactorphin's affinity for non-opioid targets is less extensively reported in the provided search results.

Computational Molecular Docking Simulations

Computational molecular docking simulations are valuable tools for investigating the potential binding modes and interactions between a ligand, such as beta-lactorphin, and a target protein, like an opioid receptor or beta-lactoglobulin. While the provided search results specifically mention molecular docking in the context of beta-lactoglobulin binding with other compounds like curcumin derivatives, DIM, fatty acids, and peptides derived from beta-lactoglobulin, they establish the applicability of this technique to milk proteins and their derivatives. rsc.orgnih.govmdpi.comfkit.hrnih.govresearchgate.net

Molecular docking simulations predict the preferred orientation and binding energy of a ligand within the binding site of a receptor, providing insights into the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). rsc.orgmdpi.comfkit.hrnih.govresearchgate.net For example, docking studies on the interaction of DIM with beta-lactoglobulin indicated the roles of hydrophobic interaction and hydrogen bonds in complex formation. mdpi.com Similarly, simulations involving resveratrol and beta-lactoglobulin suggested that hydrogen bonding interactions were dominant. fkit.hr Applying these techniques to beta-lactorphin and opioid receptors could provide detailed structural information about their interaction at the molecular level, complementing experimental binding studies.

Spectroscopic Analysis of Binding (e.g., Fluorescence Emission Spectra)

Spectroscopic methods, particularly fluorescence spectroscopy, are widely used to study the binding interactions between proteins and ligands by monitoring changes in the protein's intrinsic fluorescence upon ligand binding. Beta-lactoglobulin, the precursor of beta-lactorphin, contains tryptophan and tyrosine residues that exhibit intrinsic fluorescence, which is sensitive to changes in their microenvironment. mdpi.comnih.gov

Fluorescence quenching studies are commonly employed to determine binding parameters, such as binding constants and the number of binding sites. rsc.orgmdpi.comnih.govnih.gov For instance, fluorescence studies investigating the interaction between beta-lactoglobulin and DIM showed enhanced fluorescence intensity and a red-shift in the emission maximum upon DIM addition, indicating changes in the environment around tryptophan residues and complex formation. mdpi.com The binding constant was determined using fluorescence data. mdpi.com Similarly, fluorescence spectroscopy has been used to study the binding of beta-lactoglobulin with curcumin derivatives and rifampicin, providing information on quenching mechanisms, binding parameters, and the types of interactions involved. rsc.orgnih.gov Förster resonance energy transfer (FRET) analysis, based on overlapping fluorescence emission spectra of the donor (protein) and the absorption spectra of the acceptor (ligand), can also be used to estimate the distance between the binding sites. rsc.orgnih.govnih.gov

While the direct application of these specific spectroscopic methods to study beta-lactorphin binding to opioid receptors is not detailed in the provided search results, the successful use of these techniques to characterize the binding of various ligands to beta-lactoglobulin suggests their potential applicability to beta-lactorphin and its interactions with target proteins.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Beta-Lactorphin | 5406112 |

Data Tables

Based on the provided search results, specific quantitative binding data for beta-lactorphin with opioid receptors (like IC50 or Ki values) is not consistently reported across the snippets in a format suitable for a detailed comparative table. However, the search results do provide some qualitative and semi-quantitative information regarding affinity and displacement.

Here is a summary of findings related to binding affinity and displacement:

| Peptide | Receptor Type (Indicated) | Affinity / Activity | Notes | Source |

| Beta-Lactorphin | μ-opioid receptor | Low affinity | Displaces 3H-naloxone at micromolar concentrations. mdpi.comekb.egcambridge.org Non-opioid stimulatory effect on guinea pig ileum in some studies. mdpi.comekb.egcambridge.org | mdpi.comekb.egcambridge.org |

| Alpha-Lactorphin | μ-opioid receptor | Weak but consistent affinity | Displaces 3H-naloxone at micromolar concentrations. mdpi.comekb.egcambridge.org Weak inhibitory effect on guinea pig ileum contractions. cambridge.org | mdpi.comekb.egcambridge.org |

| Morphine | Opioid receptors | Standard opioid peptide (comparison) | More potent displacement of 3H-naloxone compared to lactorphins. mdpi.com | mdpi.com |

Note: The interactive data table functionality is not directly supported in this text-based format. The table above presents the data in a structured format.

Analytical and Characterization Methodologies

Mass Spectrometry-Based Peptidomics for Identification

Mass spectrometry (MS)-based peptidomics is a powerful approach for the comprehensive identification of peptides in a sample. This technique allows for the determination of the mass-to-charge ratio (m/z) of peptides, which is essential for their identification and characterization. Peptidomic analysis has been successfully applied to identify peptides, including beta-lactorphin, in milk protein hydrolysates. researchgate.netresearchgate.net High-resolution MS techniques enhance peptide identification by providing accurate mass measurements. researchgate.netresearchgate.net

UPLC-MS and LTQ-Orbitrap for Modified Peptide Identification

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) coupled with high-resolution mass analyzers like the LTQ-Orbitrap is a sophisticated technique used for the identification of peptides, including modified peptides. semanticscholar.orgmdpi.comnih.govthermofisher.com This hyphenated technique combines the separation power of UPLC with the high mass accuracy and sensitivity of the Orbitrap mass analyzer, enabling the detection and identification of peptides even in complex mixtures. nih.govthermofisher.com Studies have utilized UPLC-MS and LTQ-Orbitrap to analyze milk protein digests and identify modified peptides, such as lactosylated peptides derived from beta-lactoglobulin. semanticscholar.orgmdpi.com While these studies focus on modifications of the parent protein, the principle of using UPLC-MS and high-resolution MS is directly applicable to the identification of specific peptides like beta-lactorphin within hydrolysates, allowing for the determination of their precise mass and fragmentation pattern for confident identification. The LTQ-Orbitrap, in particular, offers high mass accuracy and the ability to perform tandem MS (MS/MS) for peptide sequencing, which is vital for confirming the amino acid sequence of identified peptides. nih.govthermofisher.comresearchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable for the separation and purification of peptides from complex biological samples or reaction mixtures. These methods exploit differences in peptide properties such as size, charge, and hydrophobicity to achieve separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis and purification of peptides. scispace.comnih.govdss.go.th RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides retaining longer on the stationary phase. nih.gov This technique is effective for separating peptides in milk and dairy products and has been used for the analysis and quantification of major whey proteins like beta-lactoglobulin and alpha-lactalbumin. scispace.comdss.go.thnih.gov RP-HPLC can be coupled with UV detection or mass spectrometry for the identification and quantification of separated peptides. scispace.comnih.govnih.gov The International Dairy Federation has proposed RP-HPLC with UV detection for the determination of acid-soluble beta-lactoglobulin in liquid milk. scispace.com Various RP-HPLC columns and elution gradients have been developed for optimal separation of milk proteins and peptides. scispace.comdss.go.th

Gel Filtration Chromatography for Precursor Protein Isolation

Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates proteins and peptides based on their molecular size. nih.govontu.edu.ua This technique is particularly useful for isolating precursor proteins, such as beta-lactoglobulin, from milk whey before enzymatic hydrolysis to generate peptides like beta-lactorphin. ontu.edu.uanih.govresearchgate.netnih.gov By using a stationary phase with a defined pore size range, molecules larger than the pores are excluded and elute first, while smaller molecules enter the pores and have a longer retention time. ontu.edu.uaresearchgate.net Gel filtration chromatography using matrices like Sephadex G-100 has been employed to isolate homogeneous precursor proteins from milk whey, which can then be used for the controlled production and subsequent analysis of bioactive peptides. ontu.edu.uaresearchgate.net

Electrophoretic Analysis (e.g., Polyacrylamide Gel Electrophoresis)

Electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), are used to separate proteins and peptides based on their charge and/or size. ontu.edu.uacabidigitallibrary.orglabxchange.orgthermofisher.com Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common type of PAGE that separates proteins primarily by molecular weight after denaturation. nih.govlabxchange.orgthermofisher.com While SDS-PAGE is more commonly used for analyzing larger proteins like the precursors of beta-lactorphin (e.g., beta-lactoglobulin), it can be used to assess the purity of protein fractions obtained from chromatographic techniques or to visualize the protein profile of milk or hydrolysates. ontu.edu.uanih.govresearchgate.netcabidigitallibrary.org Electrophoretic analysis can complement chromatographic and mass spectrometry methods by providing information on the size and purity of protein or peptide samples. ontu.edu.uanih.govresearchgate.net

In Silico Tools for Bioactive Peptide Prediction and Analysis

In silico tools and bioinformatics approaches play a significant role in the prediction, analysis, and characterization of bioactive peptides, including beta-lactorphin. researchgate.netsemanticscholar.orgontu.edu.uanih.govuwm.edu.plmdpi.compan.olsztyn.plnih.gov These computational methods utilize databases, algorithms, and statistical models to predict potential bioactive peptides within protein sequences, analyze their properties, and understand their structure-activity relationships. researchgate.netresearchgate.netmdpi.compan.olsztyn.plnih.govmdpi.comau.dk

In silico tools can simulate enzymatic hydrolysis of precursor proteins to predict the peptides that may be released. pan.olsztyn.plmdpi.com Databases of known bioactive peptides, such as BIOPEP-UWM, allow for the comparison of identified or predicted peptide sequences against existing data on biological activities, including opioid activity, ACE inhibition, and others. uwm.edu.plnih.govau.dk These tools can also predict physicochemical properties of peptides, such as hydrophobicity and charge, which are relevant for their behavior in analytical separations and their potential biological interactions. nih.govmdpi.com Furthermore, in silico analysis can help in understanding the relationship between the amino acid sequence and the biological function of peptides. pan.olsztyn.pl While in silico predictions provide valuable insights and guide experimental studies, they typically need to be validated by in vitro or in vivo experiments. mdpi.compan.olsztyn.pl

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) modelling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activities. For peptides like beta-lactorphin, QSAR aims to quantify how variations in amino acid sequence, physicochemical properties, and structural features influence their potency and efficacy in eliciting a specific biological response, such as binding to opioid receptors. This approach allows researchers to predict the activity of novel or modified peptides and gain insights into the molecular mechanisms underlying their biological effects.

QSAR studies on bioactive peptides, including those derived from milk proteins, often involve calculating various molecular descriptors that capture different aspects of the peptide's structure and properties. These descriptors can include parameters related to hydrophobicity, molecular weight, charge distribution, amino acid composition, and spatial arrangement. By correlating these descriptors with experimental biological activity data (e.g., receptor binding affinity or functional potency), statistical models are developed. These models can then be used to predict the activity of peptides not included in the training set and to identify key structural features that are critical for activity.

While specific detailed QSAR models solely focused on beta-lactorphin's opioid activity were not extensively detailed in the search results, the principles applied to other milk-derived bioactive peptides and opioid peptides are relevant. QSAR models for other peptide activities, such as ACE inhibition, have identified the significance of factors like the hydrophobicity and size of amino acids at the C-terminus and other positions researchgate.netnih.govresearchgate.netmdpi.com. Similarly, QSAR studies on opioid peptide analogues have demonstrated the critical role of specific residues and structural features for receptor affinity and selectivity nih.gov.

The application of QSAR to beta-lactorphin would involve:

Defining the biological activity: In this case, primarily opioid receptor binding affinity or functional activity (agonist effect).

Selecting or generating a dataset: This would include beta-lactorphin and a series of its structural analogues with known biological activities.

Calculating molecular descriptors: Using computational tools to quantify structural and physicochemical properties of each peptide in the dataset.

Developing a statistical model: Employing methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model correlating descriptors with activity.

Validating the model: Assessing the predictive power and robustness of the model using internal and external validation techniques.

Interpreting the model: Identifying the descriptors that contribute most significantly to the biological activity, thereby revealing the key structural requirements for activity.

For beta-lactorphin, such a study might reveal the specific contributions of the tyrosine residue at the N-terminus (essential for interaction with the opioid receptor's tyrosine binding site), the leucine (B10760876) residues, and the phenylalanine residue at the C-terminus to its μ-opioid receptor affinity and agonistic effect. Structural variations, such as amidation of the C-terminus, which has been reported to increase opioid potency in a related context researchgate.net, would be analyzed within the QSAR framework to understand the electronic or steric factors influencing this effect.

Data tables in QSAR studies typically list the peptides, their measured biological activity, and the calculated molecular descriptors used in the model. The resulting models are often presented as mathematical equations or statistical parameters indicating the correlation and predictive power.

An example of how data might be presented in a QSAR study on peptide activity (illustrative, specific data for beta-lactorphin QSAR model not found in snippets):

| Peptide Sequence | Opioid Activity (e.g., IC50, nM) | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., Charge) | ... |

| Tyr-Leu-Leu-Phe | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] | ... |

| Tyr-Ala-Leu-Phe | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] | ... |

| Tyr-Leu-Ala-Phe | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] | ... |

| ... | ... | ... | ... | ... | ... |

Detailed research findings from QSAR studies would include the specific descriptors found to be statistically significant, the coefficients assigned to them in the model equation, and the interpretation of these coefficients in terms of structural features favoring or disfavoring activity. For instance, a positive coefficient for a hydrophobicity descriptor might indicate that increased hydrophobicity enhances binding affinity to the receptor binding site.

Bioavailability and Metabolic Fate Research

Resistance to Proteolytic Degradation in Biological Systems

For orally ingested bioactive peptides like beta-lactorphin to exert systemic effects, they must survive the harsh environment of the gastrointestinal tract, which is rich in various proteolytic enzymes. While some bioactive peptides are known to be resistant to degradation by digestive enzymes, the extent of this resistance varies depending on the peptide's specific amino acid sequence and structure oup.commdpi.com.

Studies suggest that the presence of certain amino acids, such as proline, within a peptide sequence can enhance its resistance to proteolysis mdpi.comfrontiersin.org. Beta-lactorphin contains leucine (B10760876) and phenylalanine residues. The stability of beta-lactorphin against gastrointestinal proteases is a critical factor influencing its potential to reach the intestinal absorption sites intact. Although some studies indicate that bioactive peptides can be susceptible to degradation by gastrointestinal and serum peptidases, in vitro studies using intestinal cell monolayers have shown that transport of some peptides can occur without altering their bioactivities isnff-jfb.com.

Mechanisms of Intestinal Absorption for Oligopeptides

The intestinal absorption of peptides, including oligopeptides like beta-lactorphin, is a complex process involving several mechanisms. Unlike free amino acids, which are absorbed primarily by specific amino acid transporters, di- and tripeptides are mainly transported by active, proton-dependent co-transporters, such as the intestinal oligopeptide transporter PEPT1 (also known as the di-/tri-peptide transporter or proton-coupled peptide transporter) nih.govtandfonline.comderangedphysiology.com.

PEPT1 is a promiscuous transporter located in the brush border membrane of enterocytes that utilizes the steep H+ gradient to facilitate the absorption of various peptides derangedphysiology.com. While PEPT1 has a high affinity for di- and tripeptides, its affinity for tetra- and higher peptides is generally lower nih.gov. However, some evidence suggests that larger peptides may also be absorbed, potentially via mechanisms like transcytosis or paracellular pathways, although the latter is considered a main mechanism for the transport of unmodified peptides mdpi.com.

Once inside the enterocytes, some oligopeptides can be hydrolyzed intracellularly into free amino acids, which then exit across the basolateral membrane. Alternatively, intact di- or tripeptides can also exit across the basolateral membrane via carrier-mediated processes tandfonline.com. The specific mechanisms by which beta-lactorphin, a tetrapeptide, is absorbed require further investigation, considering the varying affinity of PEPT1 for peptides larger than tripeptides.

Factors Influencing Bioavailability (e.g., molecular weight, charge, hydrophobicity)

The bioavailability of orally administered peptides is influenced by a combination of physicochemical properties and physiological factors within the gastrointestinal tract. Key factors include molecular weight, charge, and hydrophobicity mdpi.comfrontiersin.orgisnff-jfb.comoup.com.

| Factor | Influence on Bioavailability | References |

| Molecular Weight | Generally, lower molecular weight peptides are more easily absorbed. Peptides > 700 Da often exhibit low bioavailability, though flexibility can play a role. | frontiersin.orgoup.comnih.gov |

| Charge | Influences interactions with cell membranes, transport carriers, and the gastrointestinal environment. Can affect transport pathways. | frontiersin.orgoup.comnih.gov |

| Hydrophobicity | Can influence interactions with cell membranes and potentially passive diffusion. Lipophilicity is considered key for passive diffusion. | frontiersin.orgisnff-jfb.comoup.comnih.gov |

| Structure | Primary and secondary structures, as well as conformational flexibility, can impact susceptibility to degradation and transport. | frontiersin.orgoup.comnih.gov |

Challenges in Proving In Vivo Physiological Effects of Milk-Derived Peptides

Despite promising in vitro studies demonstrating various bioactivities of milk-derived peptides, including beta-lactorphin's reported ACE inhibitory and opioid activities, proving their physiological effects in vivo after oral consumption presents significant challenges researchgate.netresearchgate.netresearchgate.netcambridge.org.

One major challenge is the extensive hydrolysis that can occur in the gastrointestinal tract, potentially breaking down the peptides into inactive fragments or free amino acids before they can be absorbed in sufficient quantities to exert a biological effect cambridge.org. Even if absorbed, the concentration of intact bioactive peptides reaching target tissues may be too low to elicit a measurable response cambridge.org.

Furthermore, the complexity of the food matrix in which these peptides are consumed can influence their release, stability, and absorption nih.gov. The presence of other food components, the rate of gastric emptying, and intestinal transit time all contribute to the variability observed in in vivo studies mdpi.comnih.gov.

Another challenge lies in the methodologies used to detect and quantify these peptides in biological fluids (e.g., blood, urine) at low concentrations. Proving that the observed physiological effects are directly attributable to the intact absorbed peptide, rather than its metabolites or other compounds present in the milk or dairy product, is also complex. While some studies have confirmed the bioavailability of certain casein-derived oligopeptides in human plasma, details on the specific absorption mechanisms are often limited mdpi.com. The theoretical yield of peptides like lactorphins from milk digestion is often significantly higher than the actual observed yield, further complicating the correlation between consumption and in vivo effects cambridge.org.

Future Research Directions and Unanswered Questions

Elucidation of Complete Mechanistic Pathways for Diverse Activities

While beta-lactorphin has demonstrated opioid and antihypertensive activities, the complete and intricate mechanistic pathways underlying these and potentially other effects are not yet fully elucidated. Research suggests its antihypertensive effect may be mediated via opioid receptors, and it has shown the ability to improve endothelium-independent relaxation in spontaneously hypertensive rats. researchgate.nethelsinki.fimdpi.com However, the precise molecular interactions, downstream signaling cascades, and the involvement of other biological systems require further detailed investigation. Understanding these mechanisms at a fundamental level is crucial for validating its therapeutic potential and identifying potential off-target effects. Future studies should aim to map the specific receptors and enzymes beta-lactorphin interacts with, and the subsequent cellular and physiological responses.

Optimization of Controlled Production Methodologies

Beta-lactorphin is typically released from beta-lactoglobulin through enzymatic hydrolysis or fermentation processes. mdpi.comnih.gov While these methods can produce beta-lactorphin, optimizing controlled methodologies for its efficient and consistent production on a larger scale remains a research priority. Factors such as the choice of enzymes, hydrolysis conditions (temperature, pH, time, enzyme concentration), protein source, and purification techniques significantly influence the yield and purity of the resulting peptide. mdpi.comnih.gov Research is needed to develop standardized and scalable production processes that ensure high purity and reproducible bioactivity of beta-lactorphin for potential commercial applications. Utilizing lactic acid bacteria in fermentation processes is being explored as a strategy to obtain bioactive peptides from milk. mdpi.com

Further In Vivo Investigations in Animal Models

Although some in vivo studies in animal models, such as spontaneously hypertensive rats, have demonstrated the effects of beta-lactorphin on blood pressure and arterial function, more comprehensive in vivo investigations are necessary to fully understand its physiological impact. researchgate.netnih.gov Future research should include a wider range of animal models to explore its effects on various organ systems and disease states potentially relevant to its observed bioactivities. Studies are needed to assess its bioavailability, metabolism, distribution, and excretion in vivo. tandfonline.com These investigations will provide crucial data on the efficacy and potential applications of beta-lactorphin in a living system. Animal studies have indicated that milk-derived peptides can modulate the immune system in various animal disease models. au.dktandfonline.com

Development of Novel Peptide-Based Delivery Systems

The delivery of peptide-based therapeutics, including beta-lactorphin, faces challenges such as susceptibility to degradation in the gastrointestinal tract and poor absorption. mdpi.comcambridge.org Developing novel and effective delivery systems is essential to ensure that beta-lactorphin reaches its target sites in a bioactive form. Research in this area could focus on encapsulation techniques, nanoparticle delivery systems, or modifications to the peptide structure to enhance its stability and bioavailability. nih.gov Strategies for modulating the immune response also have potential for delivering therapeutic molecules at the mucosal level using lactic acid bacteria. nih.gov Beta-lactoglobulin itself has shown potential as a carrier in various drug delivery systems, which could be relevant for delivering peptides derived from it. nih.gov

Application of Advanced Computational Biology for Peptide Design

Advanced computational biology tools and databases are increasingly being used for the prediction, analysis, and design of bioactive peptides. researchgate.netmdpi.com Applying these techniques to beta-lactorphin research can provide valuable insights into its structure-activity relationships, predict potential new bioactivities, and guide the design of modified or analogous peptides with enhanced properties. In silico analysis of milk protein sequences has already been used to predict peptides with various inhibitory properties. researchgate.net Future research can leverage computational modeling to understand how beta-lactorphin interacts with receptors and enzymes, and to design peptide-based therapeutics with improved efficacy, specificity, and stability. nih.govnih.gov Evolutionary algorithms and machine learning are also being applied to the design and optimization of bioactive peptides. mdpi.com

Q & A

Q. What are the established methodologies for isolating and purifying beta-Lactorphin from bovine milk proteins?

Beta-Lactorphin is typically isolated via enzymatic hydrolysis (e.g., trypsin or pepsin digestion) followed by chromatographic techniques such as reverse-phase HPLC or affinity chromatography. Researchers must validate purity using mass spectrometry and NMR, ensuring reproducibility by documenting enzyme-to-substrate ratios, incubation times, and buffer conditions . Cross-referencing protocols with peer-reviewed studies on analogous peptides (e.g., alpha-lactalbumin-derived peptides) is advised to address variability in yield .

Q. How do in vitro assays for beta-Lactorphin’s opioid receptor binding affinity differ in experimental design?

Common assays include competitive binding studies using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in cell membranes. Key variables include receptor source (e.g., transfected HEK293 cells vs. brain tissue), incubation temperature, and negative controls (e.g., naloxone antagonism). Researchers should report IC₅₀ values with 95% confidence intervals and validate results across multiple replicates to minimize batch effects .

Q. What are the limitations of current animal models for studying beta-Lactorphin’s analgesic effects?

Rodent models (e.g., tail-flick or hot-plate tests) may not fully replicate human pain pathways. Methodological improvements include:

- Using transgenic animals lacking specific opioid receptors to isolate mechanisms.

- Standardizing dosing routes (intraperitoneal vs. intracerebroventricular) to improve cross-study comparability.

- Incorporating behavioral assays for side effects (e.g., respiratory depression) to assess therapeutic index .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on beta-Lactorphin’s bioavailability be resolved?

Discrepancies often arise from differences in metabolic stability or blood-brain barrier penetration. Advanced approaches include:

- Pharmacokinetic profiling : Using LC-MS/MS to quantify plasma and brain concentrations post-administration.

- Stability assays : Incubating beta-Lactorphin with serum proteases to identify degradation hotspots.

- Structural analogs : Designing D-amino acid substitutions or PEGylation to enhance half-life . Researchers should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in beta-Lactorphin studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard, but advanced methods include:

Q. How can omics technologies (e.g., proteomics, transcriptomics) clarify beta-Lactorphin’s pleiotropic effects beyond opioid pathways?

Integrative omics workflows involve:

- Network pharmacology : Mapping beta-Lactorphin-targeted proteins onto STRING or KEGG pathways.

- Single-cell RNA sequencing : To identify cell-type-specific responses in neural tissues.

- Multi-omics correlation : Linking proteomic changes with metabolomic shifts using tools like WGCNA. Transparent reporting of false discovery rates (FDRs) and raw data deposition in repositories like PRIDE are critical .

Methodological Guidance for Addressing Data Contradictions

Q. What strategies mitigate replication failures in beta-Lactorphin’s immunomodulatory effects?

- Pre-registration : Document hypotheses and protocols on platforms like OSF before experimentation.

- Blinded analysis : Separate data collection and interpretation roles to reduce bias.

- Negative data reporting : Publishing non-significant results in repositories like Zenodo to combat publication bias .

Q. How should researchers design controls for beta-Lactorphin’s potential off-target effects in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.